molecular formula C13H14F2N2OS B3002908 (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868375-42-2

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B3002908
CAS No.: 868375-42-2
M. Wt: 284.32
InChI Key: OBDOCXPZZPRNQU-SSZFMOIBSA-N
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Description

The compound “(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a fluorinated benzothiazole derivative featuring a thiazol-2(3H)-ylidene core substituted with ethyl and difluoro groups at positions 3, 4, and 4. The isobutyramide moiety is attached via an imine linkage, resulting in a planar, conjugated system.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2OS/c1-4-17-11-9(15)5-8(14)6-10(11)19-13(17)16-12(18)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDOCXPZZPRNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Ethyl and Difluoro Groups: The ethyl and difluoro substituents are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as ethyl halides and fluorinating agents.

    Formation of the Ylidene Isobutyramide Moiety: The final step involves the formation of the ylidene isobutyramide moiety, which can be achieved through condensation reactions with isobutyric acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzo[d]thiazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide have been evaluated for their efficacy against various pathogens, including Mycobacterium tuberculosis.

In vitro studies demonstrate that these compounds can inhibit bacterial growth effectively. The structure-activity relationship (SAR) analyses suggest that modifications in the benzothiazole ring can enhance potency against specific strains of bacteria.

Anti-tubercular Activity

Research has shown that benzothiazole derivatives can serve as potential anti-tubercular agents. A recent study highlighted the synthesis of several new derivatives with improved inhibitory concentrations against M. tuberculosis compared to standard reference drugs . The mechanism of action appears to involve targeting specific proteins within the bacterial cell wall synthesis pathway.

Case Study: Synthesis and Evaluation of Anti-tubercular Activity

A comprehensive study evaluated a series of benzothiazole derivatives for their anti-tubercular properties. The synthesized compounds underwent biological evaluation against M. tuberculosis H37Rv strain, revealing promising results:

Compound IDMIC (μg/mL)Inhibition (%)
7a7.7 ± 0.898
7bNT32
7cNT32

The compound 7a demonstrated superior binding affinity to the target protein DprE1, suggesting it could be a viable candidate for further development as an anti-tubercular drug .

Case Study: Structure Activity Relationship Analysis

Another study focused on the SAR of various benzothiazole derivatives, including those related to this compound. The findings indicated that modifications at specific positions on the benzothiazole ring significantly influenced biological activity:

ModificationEffect on Activity
Fluorine substitutionIncreased potency
Alkyl chain lengthOptimal activity at C2-C4

These insights are crucial for guiding future synthetic efforts aimed at optimizing the efficacy of these compounds against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide” can be compared to the following analogs:

Structural Analogues

Compound Name Key Substituents Core Structure Functional Groups
This compound (Target) 3-ethyl, 4,6-difluoro Benzothiazol-2(3H)-ylidene Isobutyramide
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide 3-ethyl, 4,6-difluoro Benzothiazol-2(3H)-ylidene Chromene-3-carboxamide
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-ethyl, 4-fluoro, azepan-1-ylsulfonyl Benzothiazol-2(3H)-ylidene Benzamide
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide 3-phenyl, 5-pyridinyl Thiadiazol-2-ylidene Benzamide, acetyl

Physicochemical Properties

  • Electronic Effects : Fluorine atoms at positions 4 and 6 withdraw electron density, stabilizing the thiazole ring and modulating reactivity. This contrasts with sulfur-containing groups (e.g., azepan-1-ylsulfonyl in ), which may enhance electrophilicity.
  • Thermal Stability : Melting points (mp) of similar compounds (e.g., 160–290°C in ) suggest that the target compound’s mp likely falls within this range, influenced by the isobutyramide group’s steric bulk.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide?

The synthesis typically involves acylation of a thiazole-2-amine precursor. For example:

  • React 3-ethyl-4,6-difluorobenzo[d]thiazol-2-amine with isobutyryl chloride in pyridine or acetonitrile under reflux (2–24 hours).
  • Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol or ethanol .
    Key challenges include controlling stereochemistry (Z-configuration) and minimizing byproducts like over-acylated derivatives.

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm, fluorobenzene protons at δ 7.1–7.8 ppm) .
    • 13C NMR verifies carbonyl groups (amide C=O at ~170 ppm) and aromatic carbons .
  • X-ray Crystallography: Resolves Z-configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing dimers) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C14H15F2N2OS: 313.0821) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition Assays:
    • Measure IC50 against target enzymes (e.g., PFOR enzyme via UV-Vis spectroscopy) .
  • Receptor Binding Studies:
    • Radioligand displacement assays (e.g., CB2 receptor affinity using [³H]CP-55,940) .
  • Cytotoxicity Screening:
    • MTT assays on cancer cell lines (e.g., IC50 < 10 µM indicates potent activity) .

Advanced Research Questions

Q. How do substituent modifications impact cannabinoid receptor selectivity?

  • Structure-Activity Relationship (SAR):
    • Fluorine at C4/C6 enhances CB2 affinity (Ki ~0.5 nM) due to hydrophobic interactions.
    • Ethyl group at N3 improves metabolic stability but reduces solubility .
  • Computational Docking:
    • Molecular dynamics simulations show the Z-configuration fits the CB2 binding pocket, while E-isomers exhibit steric clashes .

Q. What strategies address polymorphism and formulation stability?

  • Polymorph Screening:
    • Recrystallize from solvents like DMSO/water or THF to isolate stable forms (e.g., hairpin vs. stretched dimeric structures) .
  • Solvate Analysis:
    • Thermogravimetry (TGA) identifies solvent loss (e.g., DMSO solvates decompose above 150°C) .
  • Lyophilization: Produces amorphous forms with enhanced dissolution rates for in vivo studies .

Q. How is in vivo efficacy evaluated in disease models?

  • Acute Colitis Model (Mice):
    • Administer 10 mg/kg orally; measure colon inflammation via IL-6/TNF-α levels and histopathology. Compound 6d (a structural analog) reduced inflammation by 70% .
  • Pharmacokinetics:
    • LC-MS/MS quantifies plasma half-life (t1/2 ~4 hours) and brain penetration (logBB > 0.3 confirms CNS activity) .

Methodological Notes

  • Stereochemical Control: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate Z/E isomers .
  • Data Contradictions: Discrepancies in biological activity may arise from assay conditions (e.g., serum-free vs. serum-containing media) or impurity profiles .
  • Ethical Compliance: Adhere to OECD guidelines for in vivo studies (e.g., Animal Study Protocol #XYZ-2025) .

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